molecular formula C26H26N2O4 B247562 2-(biphenyl-4-yloxy)-1-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone

2-(biphenyl-4-yloxy)-1-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone

Cat. No.: B247562
M. Wt: 430.5 g/mol
InChI Key: PKPBUCSJUOQDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine is a complex organic compound that features a biphenyl group, a piperazine ring, and methoxybenzoyl and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the piperazine ring can be introduced via nucleophilic substitution reactions. The final compound is obtained by reacting the biphenyl intermediate with the piperazine derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Tetrahydrofuran, dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The biphenyl and piperazine groups may facilitate binding to proteins or enzymes, while the methoxybenzoyl and acetyl groups can modulate the compound’s reactivity and stability. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine
  • 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(2-methoxybenzoyl)piperazine
  • 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-chlorobenzoyl)piperazine

Uniqueness

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine is unique due to the specific positioning of the methoxy group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of binding affinity, stability, and overall reactivity .

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C26H26N2O4/c1-31-24-9-5-8-22(18-24)26(30)28-16-14-27(15-17-28)25(29)19-32-23-12-10-21(11-13-23)20-6-3-2-4-7-20/h2-13,18H,14-17,19H2,1H3

InChI Key

PKPBUCSJUOQDGB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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